molecular formula C7H6Cl2O B146536 3,5-Dichlorobenzyl alcohol CAS No. 60211-57-6

3,5-Dichlorobenzyl alcohol

Cat. No.: B146536
CAS No.: 60211-57-6
M. Wt: 177.02 g/mol
InChI Key: VSNNLLQKDRCKCB-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl alcohol (CAS RN: 60211-57-6) is a chlorinated benzyl alcohol derivative with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol . It is a white to off-white solid with a melting point of 79–82°C . The compound is characterized by two chlorine atoms positioned at the 3- and 5-positions of the benzyl alcohol ring, which confer distinct electronic and steric properties.

Preparation Methods

Reduction of 3,5-Dichlorobenzoic Acid

Reaction Overview

The primary industrial route to 3,5-dichlorobenzyl alcohol involves the reduction of 3,5-dichlorobenzoic acid using KBH₄ in the presence of ZnCl₂ as a catalyst. This method, described in CN101643385A, proceeds via a two-phase mechanism:

  • Activation of KBH₄ : ZnCl₂ interacts with KBH₄ to form a Lewis acid-base complex, enhancing the reducing power of borohydride.

  • Carboxylic Acid Reduction : The activated borohydride selectively reduces the carboxylic acid group (-COOH) to a primary alcohol (-CH₂OH) .

Mechanistic Insights

The reduction proceeds via a borane intermediate (BH₃), generated in situ from KBH₄ and ZnCl₂:

KBH4+ZnCl2BH3+KZnCl2+H2\text{KBH}4 + \text{ZnCl}2 \rightarrow \text{BH}3 + \text{KZnCl}2 + \text{H}_2

BH₃ coordinates with the carboxylic acid’s carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon. Subsequent protonation yields the alcohol .

Process Optimization and Critical Parameters

Catalytic System

The ZnCl₂:KBH₄ molar ratio (1:1.8) is critical for stabilizing reactive intermediates. Excess ZnCl₂ risks side reactions (e.g., over-reduction), while insufficient amounts slow the reduction.

Solvent Selection

THF’s high polarity and Lewis basicity stabilize BH₃ intermediates, ensuring homogeneous reaction conditions. Alternatives like ethanol or diethyl ether reduce reaction efficiency by 20–30% .

Temperature Control

Maintaining 70°C balances reaction rate and selectivity. Lower temperatures (≤50°C) prolong reaction times (≥6 hours), while higher temperatures (>80°C) promote decomposition of BH₃.

Comparative Analysis of Alternative Methods

While the patented method dominates industrial production, theoretical alternatives include:

Reduction of 3,5-Dichlorobenzaldehyde

Hypothetically, 3,5-dichlorobenzaldehyde could be reduced using NaBH₄ or LiAlH₄. However, this route is less practical due to:

  • Substrate Availability : 3,5-Dichlorobenzaldehyde is costlier and less stable than the benzoic acid precursor.

  • Workup Complexity : LiAlH₄ requires stringent anhydrous conditions and hazardous quenching steps.

Hydrolysis of 3,5-Dichlorobenzyl Chloride

Though chemically feasible, this method is inefficient due to:

  • Low Yields : Hydrolysis under basic or acidic conditions typically yields ≤60% alcohol.

  • Purity Challenges : Residual chloride and byproducts necessitate extensive purification .

Industrial-Scale Implementation

Economic Considerations

  • Cost Drivers : THF recovery (≥90%) and ZnCl₂ recycling reduce raw material expenses by ~40%.

  • Throughput : A 2000 L reactor produces ~150 kg of this compound per batch .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

3,5-Dichlorobenzyl alcohol exhibits significant antibacterial and antiviral properties, making it an effective antiseptic agent. It is commonly used in throat lozenges and mouthwashes to alleviate symptoms associated with infections in the oral cavity. Its mechanism of action involves disrupting microbial cell membranes and denaturing proteins, which leads to cell death .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its derivatives have been explored for antifungal activity, with studies indicating that modifications can enhance their efficacy against fungal pathogens . Additionally, its local anesthetic properties are attributed to sodium channel blockade, which provides pain relief in throat infections .

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for producing other chemical entities. It can undergo various reactions such as oxidation to form 3,5-dichlorobenzaldehyde or reduction to yield 3,5-dichlorotoluene. These transformations are essential for developing new pharmaceuticals and agrochemicals .

Industrial Uses

In the cosmetic and personal care industry, this compound is employed as a preservative due to its ability to inhibit microbial growth. This application is critical for maintaining product safety and extending shelf life .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound in combination with amylmetacresol against common cold viruses. The results demonstrated a significant reduction in viral load within minutes of application, highlighting its potential as a rapid-acting antiseptic for respiratory infections.

Case Study 2: Synthesis of Antifungal Compounds

Research involving the esterification of various acids with this compound led to the development of novel antifungal agents. Among these derivatives, one compound exhibited remarkable antifungal activity against resistant strains of fungi, showcasing the potential for developing new treatments based on this compound .

Summary Table of Applications

Application AreaDescription
AntimicrobialEffective against bacteria and viruses; used in throat lozenges and mouthwashes
PharmaceuticalIntermediate for drug synthesis; exhibits local anesthetic properties
Chemical SynthesisBuilding block for various chemical transformations; used in creating pharmaceuticals
Industrial PreservationEmployed as a preservative in cosmetics and personal care products

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzyl alcohol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. It is believed to denature external proteins and rearrange the tertiary structure of proteins, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,5-dichlorobenzyl alcohol with structurally related benzyl alcohols differing in halogen substituents (Cl, F), positions, or functional groups (e.g., nitro, methoxy):

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C₇H₆Cl₂O 177.03 79–82 Antifungal agent; pharmaceutical intermediate
3,4-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.03 Not reported Intermediate in organic synthesis
2,4-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.03 Not reported Reference standard; analytical use
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 Not reported Fluorinated analog; potential use in materials science
3,5-Dinitrobenzyl alcohol C₇H₆N₂O₅ 198.13 Not reported Intermediate in explosives or nitroaromatic synthesis
4-Chloro-3,5-dimethoxybenzyl alcohol C₉H₁₁ClO₃ 202.64 Not reported Studied for metabolic pathways; dimethoxy substitution alters solubility

Key Differences

Antifungal Activity: this compound derivatives (e.g., ester compound 5) exhibit potent antifungal activity against Botrytis cinerea (EC₅₀ = 6.60 mg/L) and Rhizoctonia solani (EC₅₀ = 1.61 mg/L), comparable to boscalid .

Electronic Effects :

  • The 3,5-dichloro substitution pattern creates a symmetric, electron-withdrawing environment, enhancing stability and reactivity in nucleophilic substitutions .
  • 3,5-Difluorobenzyl alcohol (C₇H₆F₂O) has lower molecular weight and reduced steric hindrance, making it more suitable for applications requiring lighter halogenated compounds .

Synthetic Utility :

  • This compound is synthesized via reaction with SOCl₂ and NaCN, yielding intermediates like 3,5-dichlorobenzyl chloride .
  • 3,5-Dinitrobenzyl alcohol requires nitration steps, which introduce explosive hazards and limit scalability .

Toxicity :

  • Clenbuterol , a β₂-adrenergic agonist derived from this compound, exhibits significant pharmacological activity but is banned in sports due to misuse .
  • Other analogs, such as 4-chloro-3,5-dimethoxybenzyl alcohol , show lower acute toxicity but are less studied .

Biological Activity

3,5-Dichlorobenzyl alcohol (DCBA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of DCBA, supported by recent research findings, case studies, and data tables.

This compound is a chlorinated derivative of benzyl alcohol. Its chemical structure contributes to its biological activity, particularly its ability to interact with cellular membranes and proteins. The proposed mechanisms of action include:

  • Antimicrobial Activity : DCBA exhibits broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria. It is believed to disrupt bacterial cell membranes and denature proteins, leading to cell death .
  • Antifungal Activity : Research indicates that DCBA has significant antifungal properties, particularly against pathogens such as Botrytis cinerea and Rhizoctonia solani. Its efficacy in these cases is comparable to established fungicides like boscalid .

Antifungal Activity

A study evaluated the antifungal activity of various benzyl alcohol derivatives, including DCBA. The results indicated that DCBA derivatives exhibited potent antifungal effects with effective concentrations (EC50) significantly lower than those of traditional fungicides:

CompoundPathogenEC50 (mg/L)Comparison to Boscalid (EC50 mg/L)
This compoundBotrytis cinerea6.601.24
Rhizoctonia solani1.611.01

In vivo tests demonstrated that a modified compound derived from DCBA effectively suppressed B. cinerea, confirming its potential as a novel fungicide .

Antimicrobial Activity

DCBA has been shown to inhibit the growth of various microorganisms. Notably, it has high activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases:

MicroorganismMinimum Inhibitory Concentration (MIC)
Aggregatibacter actinomycetemcomitans723 µM
Porphyromonas gingivalis1,446 µM
Other strainsVaries

These findings indicate its potential application in dental products aimed at controlling oral pathogens .

Clinical Applications

DCBA is commonly found in over-the-counter throat lozenges due to its local anesthetic and antiseptic properties. A clinical study assessed the effectiveness of lozenges containing amylmetacresol and DCBA in alleviating sore throat symptoms:

Outcome MeasuresStrepsils-LA (n=47)Placebo (n=37)P-value
Sore throat - 30 min7 [14.9%]14 [37.8%]0.016
Dysphagia - 30 min8 [17.0%]12 [32.4%]0.10

The results indicated a statistically significant reduction in sore throat incidence within 30 minutes for the treatment group compared to placebo .

Toxicological Profile

Despite its beneficial effects, the toxicological profile of DCBA must be considered. Studies have shown that high concentrations can lead to skin irritation and gastrointestinal disturbances in animal models:

  • Skin Irritation : Observed at concentrations above 5% in guinea pigs.
  • Oral Toxicity : Long-term studies indicated potential for stomach lesions at high doses (400 mg/kg/day) but no significant effects at lower doses (200 mg/kg/day) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dichlorobenzyl alcohol, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves reacting 3,5-dichlorobenzoyl chloride with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert conditions . Optimization of purity is achieved through controlled reaction temperatures (0–5°C for NaBH₄; reflux for LiAlH₄) and post-reaction purification via recrystallization using ethanol-water mixtures (yield: ~65–79%) . For large-scale synthesis, catalytic hydrogenation of 3,5-dichlorobenzaldehyde using palladium on carbon (Pd/C) in methanol at 50°C and 3 atm H₂ pressure improves scalability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) shows characteristic peaks at δ~4.7 ppm (singlet, -CH₂OH) and aromatic protons at δ~7.3–7.5 ppm (doublets, J = 2.1 Hz) .
  • Fourier-Transform Infrared (FT-IR) : Key bands include O-H stretch (~3300 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and C-O stretch (~1050 cm⁻¹) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5) with electron ionization (EI) to detect molecular ion [M]⁺ at m/z 177.03 and fragment ions at m/z 141 (loss of -CH₂OH) .

Q. How does the chlorine substituent position influence the compound’s physical properties (e.g., melting point, solubility)?

  • Methodological Answer : The 3,5-dichloro substitution pattern enhances symmetry, leading to a higher melting point (79–82°C) compared to mono-chloro analogs (e.g., 4-chlorobenzyl alcohol, mp 58–60°C) due to improved crystal packing . Solubility in polar solvents (e.g., ethanol, DMSO) is reduced relative to non-halogenated benzyl alcohols, requiring sonication or heating for dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in alkylation reactions?

  • Methodological Answer : In iridium-catalyzed alkylations (e.g., with tert-butyl cyanoacetate), the alcohol acts as a directing group, stabilizing transition states via hydrogen bonding with the cyano group. Kinetic studies show a rate-determining step involving oxidative addition of the C-Cl bond to the Ir(I) catalyst, followed by reductive elimination . Competing pathways (e.g., dehydration to 3,5-dichlorostyrene) are minimized by using anhydrous conditions and low temperatures (<40°C) .

Q. How can this compound be functionalized for applications in medicinal chemistry?

  • Methodological Answer :

  • Esterification : React with acetyl chloride in pyridine to yield 3,5-dichlorobenzyl acetate (useful as a prodrug intermediate) .
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to 3,5-dichlorobenzoic acid, a precursor for anti-inflammatory agents .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF) introduces biaryl motifs for HIV protease inhibitor analogs .

Q. What challenges arise in quantifying trace this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., from proteins or lipids) complicates detection. A validated method combines solid-phase microextraction (SPME) with GC-MS/MS:

SPME Fiber : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for selective adsorption.

Derivatization : Use N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility.

GC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions (m/z 177 → 141, 113) with a limit of detection (LOD) of 0.1 ng/mL .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for this compound: How to verify authenticity?

  • Methodological Answer : While some sources cite CAS 188735 , authoritative databases (NIST, PubChem) confirm CAS 60211-57-6 . Cross-validate using:

  • InChIKey : VSNNLLQKDRCKCB-UHFFFAOYSA-N .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass = 177.028 g/mol (calc. for C₇H₆Cl₂O) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical goggles to prevent inhalation/contact (WGK 3 hazard) .
  • Storage : Store in amber glass under nitrogen at 4°C to prevent oxidation .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous halogenated waste .

Q. Comparative Reactivity

Q. How does this compound compare to its difluoro analog in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups deactivate the ring more strongly than F, reducing reactivity in nitration (HNO₃/H₂SO₄). For 3,5-difluorobenzyl alcohol, nitration occurs at the para position (45% yield), whereas this compound requires harsher conditions (oleum, 80°C) for <20% yield .

Properties

IUPAC Name

(3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208959
Record name 3,5-Dichlorobenzylic alcohol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60211-57-6
Record name 3,5-Dichlorobenzyl alcohol
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URL https://commonchemistry.cas.org/detail?cas_rn=60211-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzylic alcohol
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Record name 3,5-Dichlorobenzylic alcohol
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Record name 3,5-dichlorobenzylic alcohol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmole) in THF (6 ml) at 0° C. is added dropwise a solution of sodium borohydride (227 mg, 6.0 mmole), in N-methyl pyrrolidinone (1.5 ml) maintaining the temperature at ≤18° C. The reaction mixture is stirred for 2 hours at ambient temperature and then partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml). The layers are separated and the aqueous layer is washed with EtOAc (20 ml). The combined organic layer is washed with H2O (60 ml) and brine (40 ml), dried (Na2SO4), filtered, and concentrated to give crude product as a crystalline solid. One recrystallization from hot cyclohexane (7.5 ml) gives 2, i.e., 3,5-dichlorobenzyl alcohol (451 mg, 2.55 mmole, 75%, m.p. 77°-77.5° C.).
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example X(i) above from 3,5-dichlorobenzoic acid (15.3 g; 80 mmol), TEA (8.9 g; 88 mmol), i-Bu chloroformate (12 g; 88 mmol) and NaBH4 (9.0 g; 240 mmol), yielding 10.5 g (74%) of sub-title compound.
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorobenzyl alcohol
Reactant of Route 2
3,5-Dichlorobenzyl alcohol
Reactant of Route 3
3,5-Dichlorobenzyl alcohol
Reactant of Route 4
3,5-Dichlorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzyl alcohol
Reactant of Route 6
3,5-Dichlorobenzyl alcohol

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